2-(Oxolan-2-ylmethoxy)acetic acid
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Description
“2-(Oxolan-2-ylmethoxy)acetic acid” is a chemical compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a mono-isotopic mass of 160.073563 Da .
Molecular Structure Analysis
The molecular structure of “2-(Oxolan-2-ylmethoxy)acetic acid” consists of a tetrahydrofuran ring (oxolane) attached to a methoxy group and an acetic acid group . The molecule has 4 freely rotating bonds .Physical And Chemical Properties Analysis
“2-(Oxolan-2-ylmethoxy)acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 331.2±17.0 °C at 760 mmHg, and a flash point of 139.4±14.4 °C . It has a polar surface area of 56 Å2 and a molar volume of 134.8±3.0 cm3 .Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which include derivatives similar to 2-(Oxolan-2-ylmethoxy)acetic acid, is a significant area of research. A key study describes the stereoselective opening of oxetanes, the conversion of 4-hydroperoxy-2-alkanols to 3-alkoxy-1,2-dioxolanes, and the use of Lewis acid mediated homologation. This research is instrumental in the configurational assignment of natural products like plakinic acid A (Dai et al., 2006).
Polymer Production Aid
Perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, a compound structurally related to 2-(Oxolan-2-ylmethoxy)acetic acid, has been assessed for its safety as a polymer production aid in the manufacture of fluoropolymers. This study evaluated the specific migration of the substance in polytetrafluoroethylene film (Flavourings, 2014).
Esterification in Water-Containing Solvent
Research has shown that compounds like Oxyma and its derivatives, structurally similar to 2-(Oxolan-2-ylmethoxy)acetic acid, have remarkable effects in the selective esterifications of primary alcohols in water-containing solvents. This is significant for various chemical synthesis processes (Wang et al., 2012).
Electrochemical Fluorination
The electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and related compounds has been investigated. This process results in the formation of perfluoro(oxolane-2-yl-carbonylfluoride), highlighting the utility of these compounds in producing fluorinated derivatives (Takashi et al., 2005).
Synthesis of Aromatic Esters
The synthesis of 2-(2-Chloroethoxy) Acetic Acid, a compound closely related to 2-(Oxolan-2-ylmethoxy)acetic acid, involves oxidation reactions and has been explored for industrial applications. This study provides insights into efficient production methods with higher yields (Hong-lin, 2008).
Solid Catalyst for Scent Synthesis
Research into the synthesis of molecules with specific scents, such as blossom orange scent, involves the use of compounds like 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane. This highlights the potential application of 2-(Oxolan-2-ylmethoxy)acetic acid derivatives in fragrance chemistry (Climent et al., 2002).
Optical Gating of Synthetic Ion Channels
A study demonstrates the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, similar to 2-(Oxolan-2-ylmethoxy)acetic acid, for optical gating in synthetic ion channels. This research has implications for controlled release, sensing, and information processing in biotechnology (Ali et al., 2012).
properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSSSFZIJIQZKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409445 |
Source
|
Record name | 2-(oxolan-2-ylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-ylmethoxy)acetic acid | |
CAS RN |
854702-18-4 |
Source
|
Record name | 2-(oxolan-2-ylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxolan-2-ylmethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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